molecular formula C7H17NO5.HO3Sb B087149 Glucantime CAS No. 133-51-7

Glucantime

カタログ番号 B087149
CAS番号: 133-51-7
分子量: 365.98 g/mol
InChIキー: UVSOMUCYKCLPNG-OVHUINQISA-K
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Glucantime, also known as meglumine antimoniate, is a medicine used to treat leishmaniasis, including visceral, mucocutaneous, and cutaneous leishmaniasis . It is given by injection into a muscle or into the area infected . It is an antiparasitic agent used to treat cutaneous and visceral leishmaniasis .


Synthesis Analysis

During the synthesis of Glucantime, traces of Sb (III) may be present, also probably complexed . Traces of Sb(V) measured are probably due to residual impurities from synthesis .


Molecular Structure Analysis

Glucantime mainly contains Sb (V) under the form of an organic complex with N-methylglucamine (NMG) . Antimony speciation in Glucantime is not straightforward, as the active product ingredients (API) is not a define molecule but a set of complexes (1:1, 2:1, 3:1, 2:2, 3:2…) of the ligands bound to the central Sb atom under the redox state V .


Chemical Reactions Analysis

To obtain Sb species in detectable forms, the complexes between Sb species and NMG need to be broken. This was obtained by diluting samples in hydrochloric acid in deaerated conditions to avoid Sb redox reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of Glucantime are closely tied to its structural characteristics, such as the types of glycosidic linkages and degree of branching. These properties influence its reactivity and interaction with other molecules.

科学的研究の応用

1. Analytical and Bioanalytical Chemistry

  • Methods of Application : The study presents a detailed new analytical approach showing that Sb (III) levels are much higher than previously reported and represent more than 30% of total Sb . Measurements were made at a vibrated gold microwire electrode by stripping voltammetry enabling measurement of Sb (III) in acidic, neutral or alkaline conditions .
  • Results : The developed methods are sensitive, stable, precise, and robust at all pH values. In diluted solutions of Glucantime, Sb (III) levels were strongly dependent both on pH and ionic strength .

2. Genotoxicity and Carcinogenicity

  • Application Summary : Glucantime has traditionally been used to treat leishmaniasis, but there are still many questions about its structure, mechanisms of action, and ability to induce damage in DNA .
  • Methods of Application : The genotoxic activity of this drug was evaluated in vitro using human lymphocytes treated for 3 and 24 hours (comet assay) and 48 hours (apoptosis assay) with 3.25, 7.5, and 15 mg/ml of Glucantime .
  • Results : While no genotoxic effect was observed in the in vitro tests, the in vivo tests showed that Glucantime induces DNA damage .

3. Immunosuppressants and Leishmaniasis

  • Application Summary : Immunosuppression is a major risk factor for the development of visceral leishmaniasis (VL). The number of patients receiving immunosuppressant drugs such as TNF antagonist (anti-TNF) and methotrexate (MTX) is increasing. In these patients, VL is more severe, their response to treatment poorer, and they are at higher risk of relapse .
  • Methods of Application : Experiments were performed using BALB/c mice immunosuppressed with anti-TNF or MTX, infected with Leishmania infantum promastigotes, and then treated with Glucantime® at clinical doses .
  • Results : Immunosuppression with both agents impeded parasite elimination from the spleen and bone marrow. Low pro-inflammatory cytokine production by CD4+ and CD8+ T cells was detected, along with an increase in PD-1 and IL-10 expression by B and T cells in the immunosuppressed groups after treatment .

4. Antimony Speciation

  • Application Summary : Glucantime, a pentavalent antimonial drug, is commonly used for the treatment of leishmaniasis but the presence of residual trivalent antimony, Sb (III), is thought to be responsible for toxic side-effects observed in patients .
  • Methods of Application : A detailed new analytical approach was presented showing that Sb (III) levels are much higher than previously reported and represent more than 30% of total Sb . Measurements were made at a vibrated gold microwire electrode by stripping voltammetry enabling measurement of Sb (III) in acidic, neutral or alkaline conditions .
  • Results : The developed methods are sensitive, stable, precise, and robust at all pH values. In diluted solutions of Glucantime, Sb (III) levels were strongly dependent both on pH and ionic strength .

5. Canine Tegumentary Leishmaniasis

  • Application Summary : Glucantime has been used to treat canine tegumentary leishmaniasis, a disease caused by the Leishmania braziliensis parasite .
  • Methods of Application : In a randomized controlled trial, dogs infected with L. braziliensis were treated with intralesional Glucantime .
  • Results : The study showed that intralesional Glucantime cures dogs infected with L. braziliensis and should be used to treat canine tegumentary leishmaniasis .

6. Antimony Speciation

  • Application Summary : Glucantime, a pentavalent antimonial drug, is commonly used for the treatment of leishmaniasis but the presence of residual trivalent antimony, Sb (III), is thought to be responsible for toxic side-effects observed in patients .
  • Methods of Application : A detailed new analytical approach was presented showing that: (1) Sb (III) levels are much higher than previously reported and represent more than 30% of total Sb; (2) determination of Sb (III) concentrations in acidic conditions is hampered by fast oxidation rates . Measurements were made here at a vibrated gold microwire electrode by stripping voltammetry enabling measurement of Sb (III) in acidic, neutral or alkaline conditions .
  • Results : The developed methods are sensitive (e.g., detection limits of 19 pM for 120 s deposition at pH 4.5), stable (<6 %, N =100), precise (5 %, N =5) and robust (same electrode used for weeks) at all pH values. In diluted solutions of Glucantime, Sb (III) levels were strongly dependent both on pH and ionic strength .

Safety And Hazards

Glucantime contains sulfites and can cause severe allergic reactions and difficulty breathing . Meglumine antimoniate may cause prolongation of the QT interval and severe arrhythmia . It should not be used in people with significant heart, liver, or kidney problems .

将来の方向性

New strategies and recent advances on leishmaniasis treatment are urgent. Immunomodulators, nanotechnology, and drug repurposing are the future of leishmaniasis treatment .

特性

IUPAC Name

hydroxy(dioxo)-λ5-stibane;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO5.H2O.2O.Sb/c1-8-2-4(10)6(12)7(13)5(11)3-9;;;;/h4-13H,2-3H2,1H3;1H2;;;/q;;;;+1/p-1/t4-,5+,6+,7+;;;;/m0..../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOGYVDXPYVPAAQ-SESJOKTNSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(C(C(C(CO)O)O)O)O.O[Sb](=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.O[Sb](=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18NO8Sb
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4043935
Record name Meglumine antimonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4043935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glucantime

CAS RN

133-51-7
Record name Meglumine antimoniate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000133517
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Meglumine antimoniate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13732
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Meglumine antimonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4043935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-deoxy-1-(methylamino)-D-glucitol, compound with antimonic acid (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.645
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MEGLUMINE ANTIMONIATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75G4TW236W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Glucantime
Reactant of Route 2
Reactant of Route 2
Glucantime
Reactant of Route 3
Reactant of Route 3
Glucantime
Reactant of Route 4
Reactant of Route 4
Glucantime
Reactant of Route 5
Reactant of Route 5
Glucantime
Reactant of Route 6
Glucantime

Citations

For This Compound
12,600
Citations
A Asilian, A Sadeghinia, G Faghihi… - International journal of …, 2004 - Wiley Online Library
Background Cutaneous leishmaniasis (CL) is a parasitic disease caused by Leishmania species. There is a need for more effective and less time‐consuming therapeutic methods for …
Number of citations: 170 onlinelibrary.wiley.com
R Firdous, M Yasinzai, K Ranja - International journal of …, 2009 - Wiley Online Library
… The main objective of the study was to monitor the efficacy of glucantime in CL reported in … were treated with glucantime (a pentavalent antimonial compound). Glucantime is packaged …
Number of citations: 39 onlinelibrary.wiley.com
G Sadeghian… - International journal of …, 2006 - Wiley Online Library
… The results of this study indicate that Glucantime plus pentoxifylline could be more beneficial than Glucantime alone and pentoxifylline in potentiating the effectiveness of Glucantime. …
Number of citations: 106 onlinelibrary.wiley.com
M Mohammadzadeh, F Behnaz, Z Golshan - Journal of infection and public …, 2013 - Elsevier
Glucantime remains the first-line treatment for cutaneous leishmaniasis. In a prospective study, we evaluated its efficacy and side effects in patients treated in Yazd from 2010 to 2011. …
Number of citations: 54 www.sciencedirect.com
S Afkhami-Ardakani, V Mashayekhi-Goyonlo… - Journal of Isfahan …, 2020 - jims.mui.ac.ir
Background: Systemic or intralesional injection of Glucantime in treatment of cutaneous leishmaniasis, sometimes leads to a local allergic reaction. This study aimed to evaluate the …
Number of citations: 2 jims.mui.ac.ir
SS da Silva, SS Mizokami, JR Fanti… - Journal of Pharmacy …, 2018 - academic.oup.com
… Our data demonstrated that Glucantime reduced the chronic … that Glucantime could reduce pain by inhibiting cytokine production, and in this case, the analgesic effect of Glucantime …
Number of citations: 9 academic.oup.com
C Holanda, RLC Jales, M Catanho… - CELLULAR AND …, 2002 - researchgate.net
… glucantime on the kinetic of biodistribution of radiopharmaceuticals. To study the glucantime … technetium-99mmethylenediphosphonic acid (99mTc-MDP), glucantime IM (80 mg/kg/day) …
Number of citations: 22 www.researchgate.net
I Esfandiarpour, A Alavi - International journal of dermatology, 2002 - Wiley Online Library
Background Cutaneous leishmaniasis is a common disease in Iran, particularly in Kerman province. It usually occurs via the bite of an infected sandfly. Methods One hundred and fifty …
Number of citations: 81 onlinelibrary.wiley.com
S Iranpour, A Hosseinzadeh, A Alipour - Epidemiology and Health, 2019 - ncbi.nlm.nih.gov
… glucantime; however, subgroup analysis showed that, regarding parasite species other than Leishmania braziliensis, miltefosine was significantly superior to glucantime … than glucantime…
Number of citations: 22 www.ncbi.nlm.nih.gov
J Ayatollahi, MM MODARES, A Halvani - 2011 - sid.ir
Background: Glucantime is the first line agent for treatment of cutaneous leishmaniasis (CL). It has adverse effects on blood elements. This research has been done to evaluate the …
Number of citations: 8 www.sid.ir

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。